molecular formula C16H24N4O3S B2927647 N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide CAS No. 899994-03-7

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2927647
CAS No.: 899994-03-7
M. Wt: 352.45
InChI Key: UXBYAXPANHMFOA-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core, a tert-butyl group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the formation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced via alkylation reactions, while the oxolan-2-ylmethyl substituent is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives, such as:

Uniqueness

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(oxolan-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-16(2,3)20-13(11-8-24-9-12(11)19-20)18-15(22)14(21)17-7-10-5-4-6-23-10/h10H,4-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBYAXPANHMFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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